molecular formula C10H13NO B14635568 N-[(3-methylphenyl)methyl]acetamide

N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B14635568
M. Wt: 163.22 g/mol
InChI Key: YKIRGYAJMYYVQT-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]acetamide, also known as m-acetotoluidide or m-methylacetanilide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-methylphenyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-methylphenyl)methyl]acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: The major product is 3-methylbenzoic acid.

    Reduction: The major product is 3-methylbenzylamine.

    Substitution: The products vary depending on the nucleophile used but can include various substituted amides.

Scientific Research Applications

N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: Similar in structure but lacks the 3-methylphenyl group.

    N-acetyl-3-methylaniline: Another derivative of acetamide with a similar structure.

Uniqueness

N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRGYAJMYYVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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